molecular formula C19H22N6O5S B2872736 N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034412-72-9

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No.: B2872736
CAS No.: 2034412-72-9
M. Wt: 446.48
InChI Key: LFPCUDFIVDYLEP-UHFFFAOYSA-N
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Description

N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a structurally complex sulfonamide derivative featuring a 1,3,5-triazine core substituted with methoxy and morpholino groups, linked via a methyl bridge to a benzenesulfonamide moiety. The benzene ring is further functionalized with a 2-methyloxazol-4-yl group, contributing to its unique electronic and steric profile.

Properties

IUPAC Name

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O5S/c1-13-21-16(12-30-13)14-3-5-15(6-4-14)31(26,27)20-11-17-22-18(24-19(23-17)28-2)25-7-9-29-10-8-25/h3-6,12,20H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPCUDFIVDYLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC(=NC(=N3)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituents on the Triazine Core

The triazine ring in the target compound is substituted with methoxy (4-position) and morpholino (6-position) groups. Comparatively:

Key Insight: The morpholino group in the target compound likely enhances solubility and hydrogen-bonding capacity relative to chloro or methoxy substituents .

Linker Groups and Aromatic Systems

  • Sulfonamide linkers : The benzenesulfonamide group in the target compound is structurally analogous to compounds in (e.g., 7d, 7e) but differs in the attached heterocycle (2-methyloxazole vs. pyrazole or triazole). The oxazole’s electron-withdrawing nature may influence binding affinity in biological targets.
  • Urea and thiourea linkers: Bis(morpholino-triazine) derivatives (–10) utilize urea linkers, which introduce rigidity and hydrogen-bonding sites absent in the target’s methyl-bridged sulfonamide.

Spectral and Physical Properties

Property Target Compound Analog (, [7–9]) Cinosulfuron ()
IR ν(C=O) Absent (no carbonyl group) 1663–1682 cm⁻¹ (hydrazinecarbothioamides) Absent
¹H-NMR (substituents) Morpholino protons (~3.5–3.7 ppm) 2.24–3.75 ppm (methyl/methoxy groups) 2-methoxyethoxy protons (~3.3–4.5 ppm)
Melting Point Not reported 92–96°C () Not specified

Key Insight : The absence of carbonyl IR bands in the target compound confirms the lack of tautomerism observed in triazole-thione analogs () .

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